molecular formula C6H7F3O3 B13125315 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid

3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid

Cat. No.: B13125315
M. Wt: 184.11 g/mol
InChI Key: DXWHENBMZOKTEY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a tetrahydrofuran ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid typically involves the introduction of the trifluoromethyl group into the tetrahydrofuran ring. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the tetrahydrofuran ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable and cost-effective methods such as the use of trifluoromethylating reagents that are nonhygroscopic and can be synthesized from inexpensive starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)tetrahydrofuran-3-carboxylicacid involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include the activation or inhibition of key metabolic enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

3-(trifluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(4(10)11)1-2-12-3-5/h1-3H2,(H,10,11)

InChI Key

DXWHENBMZOKTEY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C(=O)O)C(F)(F)F

Origin of Product

United States

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